5-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Description
The compound 5-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one features a pyrazolo[1,5-a]pyrazinone core substituted with two key moieties:
- A 2-(4-chlorophenyl)-5-methyloxazole group at the C5 position.
- A 4-ethoxyphenyl group at the C2 position.
While direct pharmacological data for this compound are absent in the provided evidence, structural analogs highlight trends in physicochemical properties and bioactivity.
Properties
IUPAC Name |
5-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN4O3/c1-3-32-20-10-6-17(7-11-20)21-14-23-25(31)29(12-13-30(23)28-21)15-22-16(2)33-24(27-22)18-4-8-19(26)9-5-18/h4-14H,3,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSAQMXYAZYLFMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=C(OC(=N4)C5=CC=C(C=C5)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a synthetic compound that has attracted attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial, anticancer, and enzyme inhibition properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 504.0 g/mol. The structure features a pyrazolo[1,5-a]pyrazin core, which is linked to an oxazole moiety and substituted with chlorophenyl and ethoxyphenyl groups. This unique arrangement may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C27H22ClN3O3 |
| Molecular Weight | 504.0 g/mol |
| Chemical Structure | Chemical Structure |
Antimicrobial Activity
Quinazolinone derivatives, which share structural similarities with our compound, have demonstrated significant antimicrobial properties. For instance, related compounds have shown minimum inhibitory concentrations (MIC) as low as 1.95 μg/mL against Staphylococcus aureus and 3.90 μg/mL against Candida albicans . While specific data on the antimicrobial efficacy of our compound is limited, its structural features suggest potential effectiveness against various pathogens.
Anticancer Activity
The anticancer potential of quinazolinone derivatives is well-documented. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . Although direct studies on the anticancer activity of 5-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one are scarce, its structural analogs have shown promising results in inhibiting tumor growth in preclinical models.
Enzyme Inhibition
Enzyme inhibition studies reveal that compounds similar to 5-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one can act as effective inhibitors of various enzymes involved in disease processes. For example, certain quinazolinones have been identified as selective inhibitors of cyclooxygenase (COX) enzymes, which play a critical role in inflammation and cancer . Further research is needed to elucidate the specific enzyme targets for this compound.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study on quinazolinone derivatives demonstrated that modifications at specific positions significantly enhanced their antimicrobial activity. The introduction of halogenated phenyl groups was found to improve potency against bacterial strains .
- Anticancer Mechanisms : In vitro studies on related compounds revealed that they induce apoptosis in cancer cells via the mitochondrial pathway. This suggests that our compound may also possess similar mechanisms worth exploring .
- Enzyme Interaction : Computational docking studies have indicated potential binding affinities of quinazolinone derivatives to COX enzymes, suggesting a mechanism for their anti-inflammatory effects .
Comparison with Similar Compounds
Physicochemical and Pharmacokinetic Trends
Molecular Weight and Solubility
Electronic Effects
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
